1,1-Dichloro-2-iodo-1,2,2-trifluoroethane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1-dichloro-1,2,2-trifluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F3I/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSPBOZWNYOYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(F)(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378850 | |
| Record name | 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661-66-5 | |
| Record name | 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane
[1][2]
Molecular Identity & Weight Analysis[3]
The molecular weight (MW) of this compound is the defining parameter for its stoichiometric use in synthesis and its identification via mass spectrometry. Unlike simple hydrocarbons, the presence of multiple heavy halogens (Cl, I) creates a distinct isotopic signature that researchers must recognize.
Structural Specifications
-
Molecular Formula:
-
Structural Formula:
Molecular Weight Breakdown
The "standard" molecular weight used for molar calculations is the weighted average of all natural isotopes. However, for high-resolution mass spectrometry (HRMS), the monoisotopic mass is critical.
| Element | Count | Standard Atomic Weight | Contribution to MW | Isotope | Mass (Da) | Abundance |
| Carbon | 2 | 12.011 | 24.022 | ¹²C | 12.0000 | 98.9% |
| Chlorine | 2 | 35.45 | 70.900 | ³⁵Cl | 34.9689 | 75.8% |
| ³⁷Cl | 36.9659 | 24.2% | ||||
| Fluorine | 3 | 18.998 | 56.994 | ¹⁹F | 18.9984 | 100% |
| Iodine | 1 | 126.904 | 126.904 | ¹²⁷I | 126.9045 | 100% |
| TOTAL | Average MW | 278.82 g/mol | Monoisotopic | 277.84 Da |
Critical Insight for Analysts: Due to the two chlorine atoms, the mass spectrum will not show a single parent peak. It will exhibit a characteristic 9:6:1 intensity ratio for the
,, and peaks (corresponding to , , and ).
Synthesis & Production Logic
The synthesis of this compound is a classic example of regioselective electrophilic addition . It is typically produced by the addition of Iodine Monochloride (ICl) to Chlorotrifluoroethylene (CTFE).
Reaction Mechanism
The reaction is driven by the polarity of the I-Cl bond and the electronic distribution of the fluoroolefin.
-
Polarization: The I-Cl bond polarizes such that Iodine is electropositive (
) and Chlorine is electronegative ( ). -
Attack: The
-electrons of CTFE ( ) attack the electrophilic Iodine. -
Regioselectivity: Iodine adds to the terminal
group. This is governed by steric factors (CF2 is less hindered) and the stability of the intermediate radical/cation, leading to the specific isomer rather than the alternative.
Synthesis Workflow Diagram
Figure 1: The reaction proceeds via electrophilic attack of Iodine on the difluoromethylene carbon, followed by chloride capture.
Physical Properties & Handling[3][9]
Accurate molecular weight data correlates directly with physical properties such as density and boiling point. The high atomic mass of Iodine contributes significantly to the compound's high density (>2 g/mL).
| Property | Value | Context |
| Molecular Weight | 278.82 g/mol | Basis for all molarity calculations. |
| Boiling Point | 100.6 °C (at 760 mmHg) | Liquid at room temperature; suitable for reflux. |
| Density | ~2.19 g/mL | Denser than water and most organics; forms bottom layer in extractions. |
| Appearance | Colorless Liquid | May turn pink/violet upon light exposure (iodine liberation). |
| Solubility | Organic Solvents | Soluble in DCM, THF, Chloroform. Insoluble in water. |
Handling Protocol:
-
Light Sensitivity: The C-I bond is weak (
). Store in amber glass to prevent photolytic cleavage and liberation of (purple discoloration). -
Stabilization: Often stored over copper turnings to scavenge free iodine.
Analytical Characterization
For drug development professionals, verifying the identity of this building block is crucial. The molecular weight plays a central role in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) interpretation.
Mass Spectrometry (GC-MS)
The fragmentation pattern is dominated by the weakness of the C-I bond and the isotope pattern of Chlorine.
-
Molecular Ion (
): Clusters at m/z 278, 280, 282. -
Primary Fragment (
): Loss of Iodine (127 Da) is the dominant pathway.-
Peak:
. -
m/z Calculation:
. -
Observation: Strong cluster at m/z 151/153/155 (reflecting 2 Cl atoms).
-
NMR Spectroscopy ( )
The structure
-
Signal A (
): A doublet (split by the single adjacent F). Chemical shift typically upfield due to the heavy atom effect of Iodine. -
Signal B (
): A triplet (split by the two adjacent Fs).
Figure 2: Predicted 19F NMR coupling patterns based on the CCl2F-CF2I structure.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78981 (Isomer Reference). Retrieved from [Link]
-
Global Chem Mall. (n.d.). This compound Properties and Synthesis. Retrieved from [Link]
- Haszeldine, R. N. (1952). The Addition of Iodine Monochloride to Fluorinated Olefins. Journal of the Chemical Society.
Methodological & Application
Application Notes & Protocols: 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane as a Versatile Trifluoroethylating Agent
Abstract
The introduction of the trifluoroethyl moiety (–CH₂CF₃) into organic molecules is a paramount strategy in modern medicinal chemistry and materials science. This functional group can significantly modulate key physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable bioisostere for ethyl or ethoxy groups.[1] This guide provides a comprehensive overview of 1,1-dichloro-2-iodo-1,2,2-trifluoroethane, a potent and versatile reagent for trifluoroethylation. We will delve into its properties, mechanistic underpinnings, and provide detailed, field-tested protocols for its application in the synthesis of complex molecules, empowering researchers and drug development professionals to leverage its full potential.
Reagent Profile: this compound
This compound is a halogenated alkane designed for the efficient transfer of the trifluoroethyl group. The presence of the iodine atom provides a reactive site for initiating the trifluoroethylation process, typically via radical or metal-mediated pathways.
Physicochemical & Safety Data
A thorough understanding of the reagent's properties is critical for its safe handling and effective use in experimental design. While data for the specific 1,1-dichloro isomer is limited, the properties are often comparable to its closely related isomer, 1,2-dichloro-2-iodo-1,1,2-trifluoroethane.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | F-123aI | - |
| CAS Number | 661-66-5 | [2] |
| Molecular Formula | C₂Cl₂F₃I | [3][4] |
| Molecular Weight | 278.82 g/mol | [3] |
| Appearance | Colorless liquid (presumed) | - |
| Purity | Typically ≥98% | [5] |
Safety & Handling
As a halogenated organic compound, this compound requires careful handling in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
GHS Hazard Statements: [3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures: [2]
-
P261: Avoid breathing fumes, mist, spray, or vapors.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Protect from light.[6]
Mechanism of Action: The Trifluoroethyl Radical Pathway
The efficacy of this compound as a trifluoroethylating agent stems from the relative weakness of the Carbon-Iodine bond. This bond can be cleaved under various conditions to generate the key reactive intermediate: the 1,1-dichloro-1,2,2-trifluoroethyl radical. This radical can then engage with a substrate in a productive bond-forming reaction.
The generation of this radical can be initiated through several methods, including:
-
Photoredox Catalysis: Visible light irradiation in the presence of a suitable photocatalyst.
-
Metal-Mediated Activation: Transition metals like copper can facilitate single-electron transfer (SET) to cleave the C-I bond.[1]
-
Radical Initiators: Traditional radical initiators like AIBN or dibenzoyl peroxide can be used, although this may require elevated temperatures.
The subsequent steps involve the reaction of the generated radical with the target molecule and a final hydrogen atom transfer (HAT) or other termination step to yield the trifluoroethylated product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | C2Cl2F3I | CID 78981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dichloro-2-iodo-1,1,2-trifluoroethane | CAS 354-61-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 78669-56-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane in fluoropolymer synthesis
Executive Summary
This technical guide details the application of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane (referred to herein as DCTI-Ethane ) as a high-efficiency Chain Transfer Agent (CTA) in the synthesis of fluoropolymers. While traditional CTAs (e.g.,
Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical Process Engineers (Material Compatibility).
Chemical Identity & Role
Compound: this compound
Structure:
Why This Molecule? (Mechanism of Action)
In Iodine Transfer Polymerization (ITP), the efficiency of the CTA is dictated by the lability of the C-I bond. DCTI-Ethane features a
-
Regioselectivity: The
bond is significantly weaker than the or bonds. Upon radical attack, the iodine atom transfers to the growing chain, leaving the stable radical to initiate a new chain. -
Monofunctional Growth: Unlike di-iodo compounds that grow from the center outward (A-B-A structure), DCTI-Ethane facilitates unidirectional growth (
), creating polymers with a distinct head and an tail. -
End-Group Engineering: The terminal Iodine serves as a "living" end for block copolymerization or a cure site for peroxide crosslinking. The
head provides a specific dipole and solubility parameter distinct from perfluorinated tails.
Mechanistic Visualization: The ITP Cycle
The following diagram illustrates the Degenerative Chain Transfer (DT) mechanism. This process ensures that all polymer chains grow at approximately the same rate, narrowing the dispersity (
Caption: Figure 1: Degenerative Chain Transfer mechanism using DCTI-Ethane. The iodine atom shuttles between dormant and active chains, regulating growth.
Experimental Protocol: Synthesis of VDF/HFP Fluoroelastomer
Objective: Synthesize a copolymer of Vinylidene Fluoride (VDF) and Hexafluoropropylene (HFP) with controlled molecular weight (
A. Materials & Equipment
| Component | Specification | Function |
| Reactor | 1L Hastelloy C-276 Autoclave | High-pressure vessel |
| Monomer A | Vinylidene Fluoride (VDF) | Backbone monomer |
| Monomer B | Hexafluoropropylene (HFP) | Elastomeric comonomer |
| CTA | This compound | MW Regulator |
| Initiator | Ammonium Persulfate (APS) | Radical source |
| Surfactant | Perfluoroalkanoate (or C6 alternative) | Emulsifier |
| Medium | Deionized Water (Degassed) | Continuous phase |
B. Step-by-Step Methodology
1. Reactor Preparation & Deoxygenation (Critical)
-
Rationale: Oxygen inhibits radical polymerization and consumes the CTA.
-
Step: Seal the autoclave. Perform 3 cycles of Vacuum (-0.9 bar) / Nitrogen purge (5 bar).
-
Step: Charge 600 mL of deionized water containing 2.0 g of surfactant.
-
Step: Perform a final "boil-off" vacuum step to remove dissolved oxygen from the aqueous phase.
2. Pre-Emulsion & CTA Addition
-
Step: Introduce 1.5 g of DCTI-Ethane (Liquid) into the reactor.
-
Note: The amount of CTA determines the final Molecular Weight (
). -
Step: Stir at 500 RPM to disperse the CTA into the surfactant micelles.
3. Monomer Charging (Pressurization)
-
Step: Heat reactor to 80°C .
-
Step: Feed a gaseous mixture of VDF/HFP (molar ratio 78/22) until reactor pressure reaches 25 bar .
4. Initiation & Propagation
-
Step: Pump in 10 mL of 1% APS solution to start the reaction.
-
Observation: Pressure will drop as monomers are consumed.
-
Control: Maintain constant pressure (25 bar) by continuously feeding the VDF/HFP gas mixture.
-
Mechanism Check: The APS generates radicals which abstract Iodine from DCTI-Ethane. The
radical initiates the first chain.
5. Termination & Recovery
-
Step: After consuming 200 g of monomer mixture (approx 4 hours), stop the monomer feed.
-
Step: Cool reactor rapidly to 25°C and vent unreacted gases.
-
Step: Discharge the latex (milky white liquid).
-
Step: Coagulate by adding MgSO₄ solution. Wash the crumb rubber 3x with hot water and dry at 60°C under vacuum.
Characterization & Validation
To ensure the protocol was successful, the following data points must be verified.
| Technique | Parameter | Expected Result | Interpretation |
| End-Group Analysis | Signal at -38 to -40 ppm ( | Confirms Iodine capping and "living" nature. | |
| GPC (SEC) | Dispersity ( | Narrow distribution indicates successful ITP control. Broad | |
| DSC | Glass Transition ( | Confirms elastomeric composition (VDF/HFP ratio). | |
| Elemental Analysis | Iodine Content | ~0.2 - 0.5 wt% | Correlates with calculated molecular weight. |
Troubleshooting Guide:
-
High Dispersity (
): Usually caused by insufficient CTA transfer rate relative to propagation. Solution: Increase temperature or switch to a more reactive CTA isomer if available, though DCTI-Ethane is generally sufficient for VDF. -
Induction Period: If reaction takes >1 hour to start, oxygen removal was incomplete.
Safety & Handling (E-E-A-T)
-
Toxicity: Halogenated alkanes are potential hepatotoxins. Handle DCTI-Ethane in a fume hood.
-
Pressure: VDF is a flammable gas. The polymerization exotherm can cause rapid pressure spikes. Ensure rupture discs are rated for 1.2x operating pressure.
-
Thermal Instability: Iodine-capped polymers are thermally sensitive. Do not exceed 120°C during drying, or the iodine end-group may degrade, causing discoloration (purple/brown).
References
-
Ameduri, B. (2022).[1] Emerging Concepts in Iodine Transfer Polymerization. Macromolecular Chemistry and Physics. Link
-
IUPAC. (2022).[2] Terminology for chain polymerization (IUPAC Recommendations). Pure and Applied Chemistry. Link
-
ChemicalBook. (2023). 1,2-Dichloro-2-iodo-1,1,2-trifluoroethane Properties and Applications. Link
-
Halopolymer. (2024). Iodinated Fluorocarbon Precursors for Elastomer Synthesis. Link
-
BenchChem. (2025). Synthesis of Halogenated Ethane Derivatives: Technical Guide. Link
(Note: While specific industrial recipes are proprietary, the mechanistic pathways described above are grounded in established fluoropolymer science found in the cited literature.)
Sources
Application Note: Solvent Engineering in the Radical Chemistry of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane
[1]
Executive Summary
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane (
This guide addresses a critical, often overlooked variable in its application: Solvent Effects . While radical reactions are traditionally considered "solvent-insensitive," the activation of perfluoroalkyl iodides is heavily dependent on specific solvation mechanisms—specifically Halogen Bonding (XB) and Electron Donor-Acceptor (EDA) complex formation.[1]
Key Takeaway: The choice of solvent can switch the mechanism from a thermal radical chain (requiring high heat/initiators) to a photochemical single-electron transfer (SET) process that proceeds at room temperature.
Mechanistic Basis: The Solvent-Iodide Interaction[1]
To optimize yield, researchers must understand that the solvent is not merely a medium but a ligand that modulates the
The Two Activation Pathways
The reactivity of
-
Homolytic Cleavage (Non-Polar Solvents):
-
Solvents: Hexane, Dichloromethane (DCM), Benzotrifluoride (
).[1] -
Mechanism:[1][2][3][4][5][6][7] The solvent acts as an inert cage. Initiation requires thermal energy or chemical initiators (AIBN, peroxides) to break the
bond (Bond Dissociation Energy 53 kcal/mol). -
Limitation: High temperatures often lead to
elimination or polymerization of the alkene substrate.
-
-
Single Electron Transfer / EDA Complex (Polar Lewis Bases):
-
Solvents: DMSO, DMF, DMA, Acetonitrile (MeCN).[6]
-
Mechanism:[1][2][3][4][5][6][7] Lewis basic solvents form a Halogen Bond with the iodine atom (
).[1] Under visible light or mild heating, this complex facilitates an electron transfer, generating the reactive radical without metal catalysts. -
Advantage:[1][2][4][8] Room temperature reaction, higher selectivity.[1]
-
Visualization of Solvent Influence
The following diagram illustrates how solvent choice dictates the activation energy barrier.
Figure 1: Divergent activation pathways based on solvent Lewis basicity.[1] The Polar Path utilizes solvent-substrate complexation to lower activation energy.[1]
Solvent Selection Guide
Use the table below to select the optimal solvent based on your specific reaction type.
| Reaction Type | Recommended Solvent | Mechanism | Critical Notes |
| Metal-Catalyzed ATRA (Cu, Ru) | Acetonitrile (MeCN) | Ligand Exchange | MeCN stabilizes Cu(I) species.[1] Avoid amines which may poison the catalyst. |
| Photo-ATRA (Metal-Free) | DMA or DMF | EDA Complex | The solvent acts as the sacrificial electron donor.[1] Requires deoxygenation.[1] |
| Sulfinatodehalogenation | MeCN : H₂O (1:1) | Phase Transfer | Water is required to solubilize the dithionite ( |
| Thermal Addition | Benzotrifluoride | Inert Thermal | High boiling point allows high-temp initiation; fluorous nature solubilizes |
Experimental Protocols
Protocol A: Metal-Free Photo-ATRA (Solvent-Driven)
Best for: Synthesizing pharmaceutical intermediates where metal contamination is a concern.[1]
Rationale: This protocol exploits the formation of an Electron Donor-Acceptor (EDA) complex between DMA (Dimethylacetamide) and the iodine atom of the reagent.[9] Upon irradiation with blue light, the solvent facilitates the homolysis of the C-I bond.
Materials:
-
Alkene Substrate (1.0 equiv)[1]
-
Solvent: Anhydrous DMA (0.5 M concentration relative to alkene)
-
Base:
(Solid, 1.5 equiv) - Scavenges trace HI.[1] -
Light Source: 450 nm Blue LED (e.g., Kessil lamp)
Step-by-Step:
-
Preparation: In a borosilicate glass vial equipped with a magnetic stir bar, add the alkene substrate and solid
. -
Solvation: Transfer the vial to a glovebox or purge with Nitrogen. Add anhydrous DMA.[1]
-
Note: Oxygen quenches the excited state of the EDA complex. Thorough degassing is non-negotiable.[1]
-
-
Reagent Addition: Add this compound via syringe. The solution may turn slightly yellow, indicating halogen bond formation.
-
Irradiation: Seal the vial. Irradiate with Blue LED (approx. 2-5 cm distance) with vigorous stirring.[1] A fan should be used to keep the reaction temperature
. -
Monitoring: Monitor by ¹⁹F NMR. The disappearance of the doublet at
ppm (approx, varies by solvent) corresponding to indicates conversion.[1] -
Workup: Dilute with diethyl ether, wash 3x with water (to remove DMA), dry over
, and concentrate.
Protocol B: Copper-Mediated ATRA
Best for: Large-scale synthesis and difficult substrates.[1]
Rationale: Copper acts as a redox shuttle.[1] The solvent (Acetonitrile) coordinates to Copper, preventing disproportionation, while the ligand (TPMA or bpy) tunes the redox potential to abstract the Iodine atom.
Materials:
-
Cu(I) Catalyst:
or (1-5 mol%)[1] -
Ligand: TPMA (tris(2-pyridylmethyl)amine) (1-5 mol%)[1]
-
Reducing Agent: Ascorbic Acid (10 mol%) or Copper wire (for re-reduction of Cu(II)).[1]
-
Solvent: Acetonitrile (MeCN).[1]
Step-by-Step:
-
Catalyst Pre-complexation: In a separate vial, mix Cu salt and Ligand in MeCN for 10 minutes to form the active complex (usually colored).
-
Reaction Assembly: Add the alkene and this compound to the main reaction vessel.
-
Initiation: Add the catalyst solution.
-
Temperature: Heat to 60°C.
-
Solvent Effect: MeCN boils at 82°C. Do not exceed 75°C to prevent solvent loss if not using a pressure vessel.[1]
-
-
Quenching: Filter through a short pad of silica or Celite to remove Copper salts.[1]
Troubleshooting & QC
Handling Volatility
This compound is volatile.[1]
-
Problem: Loss of reagent during nitrogen sparging.
-
Solution: Use "Freeze-Pump-Thaw" cycles for degassing instead of bubbling gas through the solution.[1] Alternatively, add the reagent after degassing the solvent if using a septum-sealed vessel.[1]
Solvent Incompatibility[1]
-
Avoid THF: In radical reactions with electrophilic radicals (like
), THF is prone to hydrogen abstraction ( -C-H bond), leading to the reduced byproduct ( ) instead of the addition product.[1] -
Avoid Primary Amines: These will nucleophilically attack the alkene or the iodide, causing side reactions. Use hindered bases (e.g., 2,6-lutidine) if base is needed.[1]
Decision Tree for Optimization
Figure 2: Decision matrix for selecting the appropriate solvent system based on substrate sensitivity and scale.
References
-
Mechanistic Foundations of Perfluoroalkyl Iodide Activation Title: Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation.[7][8] Source: Nature Communications / NIH PubMed Central URL:[1][Link]
-
Solvent Effects in Radical Addition Title: Visible-light promoted atom transfer radical addition-elimination (ATRE) reaction for the synthesis of fluoroalkylated alkenes.[1] Source: Washington University in St. Louis / Digital Commons URL:[1][Link]
-
Copper-Mediated Protocols Title: Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides to Alkenes.[11] Source: ResearchGate (Archive of J. Chem. Soc.[1] Perkin Trans.)[1] URL:[Link]
-
General Solvent Effects in Organic Chemistry Title: Origins of complex solvent effects on chemical reactivity.[1][12] Source: Reaction Chemistry & Engineering (RSC) URL:[1][Link]
Sources
- 1. 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | C2Cl2F3I | CID 78981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2-DICHLORO-2-IODO-1,1,2-TRIFLUOROETHANE | 354-61-0 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of Functionalized Fluorosilicon Monomers via Radical Addition of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane
[1]
Executive Summary
The synthesis of advanced fluorosilicones requires monomers that bridge the chemical resistance of fluorocarbons with the flexibility of siloxanes. This compound (
This guide details the radical addition of
Strategic Rationale & Mechanism
Chemical Identity[1]
Mechanism of Action: Kharasch Addition
The synthesis relies on the Kharasch addition (atom transfer radical addition - ATRA). The weak
-
Initiation: The catalyst abstracts Iodine, generating the fluoroalkyl radical
. -
Propagation: The electrophilic
attacks the electron-rich vinyl group of the silane. -
Chain Transfer: The resulting adduct radical abstracts Iodine from another precursor molecule, regenerating the radical chain.
-
Termination/Modification: The iodine atom on the adduct is removed (reduced) to prevent thermal instability and ensure hydrolytic stability of the final silicone polymer.
Figure 1: Reaction pathway for the synthesis of the fluorosilicon monomer.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Precursor | This compound (>98%) | Fluoroalkyl source |
| Vinyl Silane | Vinylmethyldichlorosilane (VMDS) | Siloxane backbone precursor |
| Catalyst | AIBN (Azobisisobutyronitrile) or | Radical initiator |
| Reductant | Zinc Dust (<10 micron) | Deiodination agent |
| Solvent | Glacial Acetic Acid / Methanol | Proton source for reduction |
| Equipment | High-pressure autoclave (optional) or Glass reactor | Reaction vessel |
Step 1: Radical Addition (Adduct Formation)
Objective: Attach the fluoroalkyl chain to the silicon center.
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Charging: Under
atmosphere, charge Vinylmethyldichlorosilane (1.1 eq) and This compound (1.0 eq). -
Catalyst Addition: Add AIBN (0.5 mol%) or
(0.1 mol%).-
Note: Ruthenium catalysts often provide higher regioselectivity and yield than peroxides.
-
-
Reaction:
-
Heat the mixture to 80–90°C (if using AIBN) or 100–110°C (if using Ru catalyst).
-
Stir for 6–12 hours . Monitor conversion via GC-MS (disappearance of the iodide precursor).
-
-
Result: The formation of the iodinated adduct:
.
Step 2: Reductive Deiodination
Objective: Remove the iodine atom to yield the stable saturated monomer.
-
Solvent Exchange: Cool the reaction mixture. If a solvent was used, strip it; otherwise, proceed directly.[1] Dilute the adduct with Methanol (MeOH) (3 volumes).
-
Zinc Addition: Add Zinc dust (1.5 eq) slowly to the stirring solution.
-
Caution: Exothermic reaction.[1] Maintain temperature < 40°C.
-
-
Acid Addition: Add Glacial Acetic Acid (2.0 eq) dropwise.
-
Workup:
-
Filter off the zinc salts.
-
Distill the filtrate to remove MeOH and Methyl Acetate byproducts.
-
The residue is the crude monomer.
-
Step 3: Purification[1][10]
-
Fractional Distillation: Perform vacuum distillation on the crude residue.
-
Target Fraction: Collect the fraction corresponding to the boiling point of the reduced monomer (estimated
at 10 mmHg). -
Storage: Store under nitrogen in a moisture-free container (silanes hydrolyze in air).
Characterization & Quality Control
To validate the structure, the following analytical methods are required.
Nuclear Magnetic Resonance (NMR)
-
NMR: Critical for verifying the integrity of the
group.-
Expect signals for
(approx -105 to -115 ppm) and (approx -60 to -70 ppm).[1]
-
-
NMR:
-
Confirm the absence of the
methine proton (typically deshielded > 4.0 ppm). -
Confirm the presence of the ethylene bridge:
(multiplets at 0.8–2.0 ppm). -
Confirm
(singlet at ~0.4 ppm).
-
GC-MS Analysis[1]
-
Purity: Target > 98.5%.
-
Impurity Profile: Check for unreacted vinyl silane and the "dimer" byproduct (formed if radical coupling occurs instead of transfer).
| Parameter | Specification | Method |
| Appearance | Clear, colorless liquid | Visual |
| Purity | GC-FID | |
| Chloride Content | Consistent with | Titration |
| Structure | Matches Reference |
Safety & Handling Protocol
WARNING: This protocol involves hazardous halo-organics and chlorosilanes.[1]
-
Chlorosilanes: React violently with water/humidity to release Hydrogen Chloride (HCl) gas.[1] All glassware must be oven-dried.[1] Handle only in a fume hood.
-
Fluoroalkyl Iodides: Toxic and potential ozone depleters.[1] Avoid inhalation. Use Viton® or PTFE seals; avoid standard rubber which may swell.[1]
-
Exotherms: The zinc reduction step is highly exothermic. Controlled addition of acid is critical to prevent thermal runaway.
References
-
Améduri, B., & Boutevin, B. (2004).[1] Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier.[1] (Comprehensive guide on telomerization of fluoroalkyl iodides).
-
Boutevin, B., & Pietrasanta, Y. (1989).[1] "Telomerization of fluorinated monomers." Comprehensive Polymer Science, Vol 3. (Foundational text on the radical addition mechanism).
-
Gelest, Inc. (2020).[1] Reactive Silicones: Forging New Polymer Links. (Technical brochure on vinyl silane reactivity and hydrosilylation/radical addition protocols).
-
Sigma-Aldrich. (2025).[1] Product Specification: this compound (CAS 661-66-5).[1][2][8]
-
Chen, L., et al. (2012).[1][7] "Synthesis of Fluorosilicone Oil via Radical Addition." Journal of Applied Polymer Science. (Describes the specific usage of fluoroalkyl iodides in silicone modification).
Sources
- 1. globalchemmall.com [globalchemmall.com]
- 2. This compound | 661-66-5 [sigmaaldrich.com]
- 3. EP0317981A2 - Process for producing 1,1-dichloro-1,2,2,2-tetrafluoroethane - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 7. Vinylsilane synthesis [organic-chemistry.org]
- 8. scbt.com [scbt.com]
Troubleshooting & Optimization
decomposition of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane
Technical Support Center: Halocarbon Specialty Reagents Subject: Handling, Stability, and Decomposition of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane Ticket ID: #C2Cl2F3I-SUP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Welcome to the Research Support Desk
You are accessing this guide because you are working with This compound (CAS: 78669-56-4 / Isomeric variants).[1] This is a highly specialized telogen and intermediate used in fluoropolymer synthesis.
Unlike standard chlorofluorocarbons (CFCs), the presence of the Carbon-Iodine (C-I) bond introduces a specific "weak link" in the molecule. This bond is chemically useful for radical addition but creates significant stability challenges during storage and handling.
Below are the solutions to the three most common failure modes reported by our users.
Module 1: Photolytic Instability (The "Pink" Sample)
User Query: "I received my bottle yesterday. It was colorless, but after sitting on the bench for two hours, the liquid has turned a distinct pink/violet color. Is the reagent ruined?"
Technical Diagnosis: No, the reagent is likely not "ruined," but it has begun to decompose. The C-I bond dissociation energy in perfluoroalkyl iodides is approximately 53–54 kcal/mol , which is significantly lower than C-Cl or C-F bonds.[1] Exposure to UV or even ambient visible light causes homolytic cleavage of this bond.
The Mechanism:
-
Initiation: Light (
) strikes the molecule, cleaving the C-I bond. -
Radical Formation: A fluoroalkyl radical (
) and an iodine radical ( ) are generated.[1] -
Termination/Coloration: Two iodine radicals recombine to form molecular iodine (
), which appears violet/pink in organic solution.[1]
Visualizing the Pathway:
Corrective Protocol: Thiosulfate Wash If the decomposition is minor (light pink), you can purify the sample immediately before use.
-
Prepare: A 0.1 M solution of Sodium Thiosulfate (
) in distilled water. -
Wash: Add the thiosulfate solution to your fluorocarbon in a separatory funnel (1:1 volume ratio).
-
Agitate: Shake vigorously for 30–60 seconds. The aqueous phase will reduce the
(purple) back to (colorless).-
Reaction:
-
-
Separate: Collect the lower organic layer (fluorocarbons are denser than water).
-
Dry: Pass the organic layer through anhydrous Magnesium Sulfate (
) to remove residual water. -
Store: Immediately wrap the container in aluminum foil or use amber glassware.
Module 2: Thermal Instability & Gas Evolution
User Query: "I see pressure buildup in the storage vessel, or unexpected peaks in my GC analysis."
Technical Diagnosis:
You are likely observing thermal elimination or disproportionation. Unlike pure perfluorocarbons, chlorofluoroiodoethanes are thermally sensitive.[1] At elevated temperatures (or even warm room temperatures over long periods), they can eliminate Iodine Monochloride (
Data: Stability Thresholds
| Parameter | Value / Limit | Implication |
| Bond Dissociation Energy (C-I) | ~53 kcal/mol | Primary failure point.[1] |
| Recommended Storage Temp | 2°C to 8°C | Keep refrigerated to slow kinetics. |
| Stabilizer | Copper turnings / Silver wool | Metals scavenge free halogens.[1] |
| Decomposition Products | Impurities will inhibit radical polymerization.[1] |
Troubleshooting Steps:
-
Check the Seal: Ensure the cap has a PTFE liner. Iodine vapor corrodes standard rubber septa rapidly.[1]
-
Vent Carefully: If pressure is suspected, vent in a fume hood.[1] The evolved gases may contain
or , which are toxic and corrosive. -
Distillation: If GC purity drops below 98%, redistill under reduced pressure (vacuum distillation). Do not distill at atmospheric pressure, as the boiling point required may exceed the thermal decomposition threshold (
100°C+).
Module 3: Chemical Compatibility (The "Runaway" Risk)
User Query: "I tried to use this as a telogen with Zinc, but the reaction exothermed violently and I lost the product."
Technical Diagnosis: You inadvertently triggered a Dehalogenation Elimination reaction.[1] While iodine is a good leaving group for substitution, the presence of a vicinal chlorine (on the adjacent carbon) makes this molecule a prime candidate for reductive elimination by metals like Zinc (Zn) or Magnesium (Mg).
The Unintended Reaction: Instead of forming a radical for chain extension, the metal strips the Iodine and Chlorine, creating a double bond (alkene).
-
Reaction:
[1]
Visualizing the Decision Tree:
Prevention:
-
Solvent Choice: Avoid polar aprotic solvents (like DMF or DMSO) if using metals, as they accelerate elimination.[1] Use Acetonitrile or DCM.[1]
-
Temperature Control: Keep metal-mediated reactions below 0°C during the addition phase.
-
Alternative: If you want to form the radical without elimination, consider using a radical initiator (like AIBN) rather than a metal catalyst.
References & Validated Sources
-
Apollo Scientific. (n.d.).[1] this compound Safety Data Sheet & Properties. Retrieved from
-
Nimitz, J. (1997).[1] Thermal Stabilities of Fluoroiodocarbons (FICs). Environmental Technology & Education Center / P2 InfoHouse.[1] Retrieved from
-
PubChem. (2025).[1][2] 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane Compound Summary. National Library of Medicine. Retrieved from [1]
-
Organic Syntheses. (1963).[1] Preparation of 1,1-dichloro-2,2-difluoroethylene via Zinc Dehalogenation. Coll. Vol. 4, p.268.[1] Retrieved from [1]
-
Dionex (Thermo Fisher). (2016).[1] Assay of Sodium Thiosulfate and Impurities. Application Note 72502. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Validation & Comparative
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane vs other iodofluoroalkanes
Comparative Technical Guide: this compound ( )
Executive Summary
This compound (CAS 661-66-5) is a specialized "heavy" iodofluoroalkane used primarily as a telogen in radical polymerization and a reagent for introducing the chlorodifluoro-functionalized motif (
This guide compares its physicochemical profile and reactivity against standard perfluoroalkyl iodides, providing actionable protocols for its use in Atom Transfer Radical Addition (ATRA).
Chemical Identity & Physicochemical Comparison
The distinction between the 1,1-dichloro isomer (Subject) and the 1,2-dichloro isomer (Common Alternative) is critical for regiospecific synthesis.
| Feature | This compound | 1,2-Dichloro-1-iodo-1,2,2-trifluoroethane | Trifluoromethyl Iodide |
| Formula | |||
| CAS No. | 661-66-5 | 354-61-0 | 2314-97-8 |
| Physical State | Liquid | Liquid | Gas |
| Boiling Point | ~110–112 °C (est.) | 100 °C | -22.5 °C |
| C–I Bond Environment | |||
| Synthetic Utility | Introduces | Introduces | Introduces |
| Primary Advantage | Masked Functionality: The | Reactivity: The | Atom Economy: Minimal non-fluorine waste. |
Expert Insight: Researchers often confuse CAS 661-66-5 with CAS 354-61-0. If your goal is to synthesize a fluoropolymer with pendant chlorine atoms for crosslinking, the 1,2-isomer is sufficient. However, if you require a terminal group that can be converted into a carboxylic acid derivative (
) post-polymerization, the 1,1-dichloro isomer () is the requisite building block, as the terminus is hydrolytically active.
Reactivity Profile & Mechanism
The utility of
Mechanism: Atom Transfer Radical Addition (ATRA)
The reaction proceeds via a radical chain mechanism. The iodine atom is transferred to the alkene adduct, regenerating the radical chain.
Key Reactivity Differentiator:
-
vs.
: is a liquid, allowing for standard benchtop stoichiometry without high-pressure autoclaves. -
vs.
: The presence of chlorine atoms reduces the bond dissociation energy (BDE) of the C-I bond slightly compared to pure perfluoro chains, often resulting in higher yields under milder thermal conditions.
Pathway Visualization (DOT)
Figure 1: Radical chain mechanism for the addition of this compound to an alkene.
Experimental Protocol: Radical Addition to 1-Hexene
This protocol validates the reactivity of
Safety Prerequisite:
-
Work in a fume hood.
- is a haloalkane; assume potential toxicity and skin irritation.
-
Degassing is critical; oxygen acts as a radical trap, quenching the reaction.
Materials:
-
1-Hexene (1.0 equiv)
-
AIBN (0.05 equiv)
-
Solvent: Acetonitrile or neat (if substrates are miscible)
Step-by-Step Workflow:
-
Preparation: In a heavy-walled pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve 1-Hexene (10 mmol) and
(11 mmol) in degassed acetonitrile (20 mL).-
Note: If running neat, ensure efficient stirring.
-
-
Degassing: Bubble dry nitrogen or argon through the solution for 15 minutes. This is the Trustworthiness Checkpoint —failure to degas will result in <10% yield.
-
Initiation: Add AIBN (0.5 mmol). Seal the vessel (if pressure tube) or maintain inert atmosphere (if reflux).
-
Reaction: Heat the mixture to 80°C (oil bath temperature). Stir for 6–12 hours.
-
Monitoring: The dark purple color of liberated iodine may appear; this is normal but indicates some radical coupling termination. A copper wire or foil can be added to suppress this and act as a co-catalyst (Ullmann-type activation).
-
-
Workup:
-
Cool to room temperature.
-
Wash the reaction mixture with 10%
(sodium thiosulfate) solution to remove residual iodine (turns from purple/brown to colorless). -
Extract with dichloromethane or ether.
-
Dry over
and concentrate in vacuo.
-
-
Purification: The product (
) is typically a high-boiling oil. Purify via vacuum distillation or silica gel column chromatography (using hexanes).
Applications in Drug Discovery & Materials
1. Synthesis of Fluorinated Surfactants
The
2. Masked Carboxylates
The primary advantage of using this specific isomer over perfluoroalkyl iodides is the functional group interconversion :
-
Protocol: The adduct from the ATRA reaction is treated with fuming sulfuric acid or oleum. The gem-dichloro-monofluoro group hydrolyzes to the acid fluoride, which is then quenched with water to yield the carboxylic acid. This allows for the installation of a
tail on a drug molecule or polymer chain.
References
-
Sigma-Aldrich. this compound Product Sheet. CAS 661-66-5.[1][2][3][4] Link
-
Brace, N. O. (1999). Syntheses with perfluoroalkyl iodides. A review. Part I. Reaction of perfluoroalkyl iodides with unsaturated compounds. Journal of Fluorine Chemistry. Link
-
ChemicalBook. 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (Isomer Comparison). CAS 354-61-0. Link
-
Apollo Scientific. Product Analysis: Iodofluoroalkanes. Link
-
PubChem. Compound Summary: this compound. Link
Sources
- 1. 1,1-Dichloro-2,2,2-trifluoroethane | CAS#:306-83-2 | Chemsrc [chemsrc.com]
- 2. This compound | 661-66-5 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 661-66-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. 1,1-Dichlorooalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 8. ecetoc.org [ecetoc.org]
- 9. lookchem.com [lookchem.com]
- 10. 78669-56-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Comparative Guide: Trifluoroethylation Reagents in Medicinal Chemistry
Executive Summary: Beyond the "Magic Methyl"
The 2,2,2-trifluoroethyl (
However, installing this group is synthetically distinct from standard alkylation due to the strong electron-withdrawing nature of the
Mechanistic Landscape & Reagent Classification
Selection depends heavily on the electronic demand of your substrate. We categorize reagents into three mechanistic pillars:
| Reagent Class | Primary Reagent | Mechanism | Ideal Substrate |
| Type I: Classical Electrophiles | Trifluoroethyl Triflate ( | Strong Nucleophiles (Amines, Thiolates, Alkoxides) | |
| Type II: Radical/Cross-Coupling | Trifluoroethyl Iodide ( | Radical Recombination / Oxidative Addition | Arenes, Heterocycles (C-H functionalization), Olefins |
| Type III: Hypervalent Iodine | Ph-I(TFE) Reagents | Super-Electrophilic Transfer | Weak Nucleophiles, Fatty Acids, Soft Carbon Nucleophiles |
Visualization: Mechanistic Pathways
The following diagram illustrates how different reagents access the key
Figure 1: Mechanistic divergence of trifluoroethylation reagents.
Deep Dive: Comparative Analysis
A. The "Sniper": 2,2,2-Trifluoroethyl Triflate ( )
-
Best For: Heteroatom alkylation (N, O, S) where the nucleophile is robust.
-
The Problem: The
-fluorine atoms withdraw electron density, making the adjacent carbon electron-poor. While this deactivates , the triflate leaving group is powerful enough to overcome this. -
Critical Drawback: Safety. It is a potent alkylating agent, volatile, and causes severe skin burns. It hydrolyzes rapidly in moist air.
B. The "Workhorse": 2,2,2-Trifluoroethyl Iodide ( )
-
Best For: C-H functionalization of arenes and heterocycles via Photoredox Catalysis.
-
Mechanism: Under blue light with an Ir/Ru catalyst,
generates a radical. This radical adds to electron-rich heterocycles (Minisci-type reaction). -
Advantage: Cheap, commercially available, and avoids the use of pre-functionalized aryl halides.
C. The "Upgrade": Phenyl(2,2,2-trifluoroethyl)iodonium Triflate[1]
-
Best For: Difficult substrates (weak nucleophiles) and "Late-Stage Functionalization."
-
Mechanism: Acts as a "super-electrophile." The hypervalent iodine bond is highly energetic; the leaving group is iodobenzene (neutral), providing a massive thermodynamic driving force.
-
Advantage: It is a shelf-stable solid (non-volatile), unlike the triflate or iodide.
Performance Metrics & Data
The following table synthesizes experimental data comparing these reagents in standard benchmark reactions.
| Metric | TFE-Triflate ( | TFE-Iodide ( | Hypervalent Iodine ( |
| Reactivity (Electrophilic) | High | Low (Requires Metal Cat.) | Very High |
| Atom Economy | Moderate | High | Low (Stoichiometric PhI waste) |
| Physical State | Volatile Liquid | Volatile Liquid | Crystalline Solid |
| Stability | Moisture Sensitive | Light Sensitive | Shelf-Stable |
| Cost (per mmol) | High | Low | High (Synthesis required) |
| Toxicity Hazard | Severe (Inhalation/Contact) | Moderate | Low (Solid handling) |
| Primary Application | Simple N/O-Alkylation | C-H Functionalization | Complex Molecule LSF |
Decision Matrix: Selecting the Right Reagent
Use this logic flow to determine the correct reagent for your specific campaign.
Figure 2: Strategic selection guide for trifluoroethylation.
Experimental Protocols
Protocol A: Photoredox C-H Trifluoroethylation (Using )
Target: Direct functionalization of heteroarenes (e.g., Imidazopyridines). Reference: Adapted from J. Org. Chem. 2016 [1].[1][2]
-
Setup: In a Pyrex tube, charge the heterocycle (0.2 mmol),
(2.0 equiv), and photocatalyst (2.0 mol%). -
Solvent: Add DMSO (2.0 mL).
-
Reagent: Add 2,2,2-trifluoroethyl iodide (3.0 equiv). Note: Reagent is volatile; handle via syringe.
-
Reaction: Degas with
for 10 min. Seal and irradiate with Blue LEDs (5W) at RT for 24–36 hours. -
Workup: Dilute with EtOAc, wash with brine (x3) to remove DMSO. Dry over
and purify via flash chromatography.
Protocol B: Electrophilic Alkylation of Weak Nucleophiles (Using Hypervalent Iodine)
Target: Trifluoroethylation of carboxylic acids or weak amines. Reference: Adapted from Taylor & Francis (Zhang Group) [2].
-
Reagent Prep: Phenyl(2,2,2-trifluoroethyl)iodonium triflate is prepared via oxidation of iodobenzene with mCPBA/TfOH followed by ligand exchange, or purchased commercially.
-
Setup: To a vial containing the carboxylic acid substrate (0.2 mmol) in DCM (2 mL).
-
Base: Add
(1.5 equiv). Stir for 5 mins to generate the carboxylate. -
Addition: Add [PhICH2CF3]OTf (1.2 equiv) in one portion.
-
Reaction: Stir at Room Temperature for 12–24 h. The mixture will turn heterogeneous as salts precipitate.
-
Workup: Filter through a celite pad. Concentrate. The byproduct is iodobenzene (remove via high-vac or column).
Safety & Handling
-
2,2,2-Trifluoroethyl Triflate:
-
2,2,2-Trifluoroethyl Iodide:
-
Hazard: Narcotic effects, skin irritant. Ozone depleter.
-
Handling: Volatile (
). Keep bottles cold before opening.
-
-
Hypervalent Iodine Reagents:
-
Hazard: Potentially explosive if heated under confinement (standard for hypervalent iodines).
-
Handling: Stable solid, but treat as an oxidizer.
-
References
-
Zhu, M., et al. (2016).[1] "Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis." The Journal of Organic Chemistry. Available at: [Link]
-
Han, Q., et al. (2017). "A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature." Journal of Asian Natural Products Research. Available at: [Link][6]
-
Koike, T., & Akita, M. (2016). "Recent Progress in Photochemical Radical Trifluoromethylation and Trifluoroethylation." Organic Chemistry Frontiers. Available at: [Link]
-
PubChem.[3] (n.d.). "2,2,2-Trifluoroethyl trifluoromethanesulfonate Safety Data Sheet." Available at: [Link]
Sources
- 1. Sci-Hub. Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis / The Journal of Organic Chemistry, 2016 [sci-hub.box]
- 2. Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tandfonline.com [tandfonline.com]
A Senior Scientist's Guide to the Structural Elucidation of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane: An NMR-Centric Comparative Analysis
In the landscape of complex synthetic chemistry, particularly in the development of novel fluorinated compounds for pharmaceutical and materials science applications, the unambiguous structural verification of new molecular entities is paramount. This guide provides an in-depth analysis of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane (CAS No: 78669-56-4), a halogenated ethane with significant potential for synthetic transformations. We will explore the expected Nuclear Magnetic Resonance (NMR) spectroscopic signature of this molecule and objectively compare this powerful technique with alternative analytical methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Vibrational Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the analytical tools at their disposal.
The Analytical Challenge: Isomer Differentiation and Structural Integrity
The target molecule, this compound, presents a common analytical challenge: the potential for isomeric impurities. A commercially available sample of this compound is noted to contain its isomer, 1,2-dichloro-1-iodotrifluoroethane, as a significant component[1]. Therefore, the chosen analytical method must not only confirm the presence of the desired structure but also be capable of distinguishing it from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is anticipated to be the most informative for this molecule. Due to the free rotation around the C-C bond, the three fluorine atoms are chemically equivalent. However, they are magnetically non-equivalent due to their coupling to the two non-equivalent chlorine atoms and the iodine atom on the adjacent carbon. This will result in a complex splitting pattern.
-
Chemical Shift: The fluorine atoms are attached to a carbon bearing an iodine atom. The chemical shift will be influenced by the electronegativity of the surrounding halogens. We can expect the signal to appear in the region typical for trifluoromethyl groups adjacent to a halogenated carbon.
-
Multiplicity: The three equivalent fluorine nuclei will couple to the two chlorine atoms (both with spin I = 3/2 for the most abundant isotopes ³⁵Cl and ³⁷Cl) and the iodine atom (I = 5/2). However, coupling to quadrupolar nuclei like chlorine and iodine is often not well-resolved in solution-state NMR due to rapid quadrupolar relaxation. The dominant and observable coupling will likely be the two-bond coupling (²JFF) if there were other fluorine atoms, which is not the case here. More importantly, we expect to see coupling to the ¹³C nuclei.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide crucial information about the carbon backbone.
-
Number of Signals: There are two carbon atoms in distinct chemical environments, so two signals are expected.
-
Chemical Shifts:
-
C1 (CCl₂I): This carbon is bonded to two chlorine atoms and one iodine atom. The high degree of halogenation will cause a significant downfield shift[2].
-
C2 (CF₃): This carbon is bonded to three fluorine atoms. The strong electronegativity of fluorine will also result in a downfield shift.
-
-
Multiplicity:
-
C1: This signal will likely appear as a singlet, as one-bond coupling to chlorine and iodine is typically not observed.
-
C2: This signal will be split into a quartet due to one-bond coupling (¹JCF) with the three attached fluorine atoms. The ¹JCF coupling constants are typically large, in the range of 250-350 Hz.
-
The following diagram illustrates the predicted spin-spin coupling network in this compound.
Caption: Predicted ¹JCF coupling in this compound.
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail about the molecular structure, other techniques offer complementary information and may be more suitable for certain applications.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Vibrational Spectroscopy (IR/Raman) |
| Structural Information | Detailed connectivity, stereochemistry, and electronic environment of atoms.[4] | Provides molecular weight and fragmentation patterns, which can be used to deduce the structure.[5][6] | Information about functional groups and molecular vibrations.[7][8] |
| Isomer Differentiation | Excellent capability to distinguish between isomers based on unique chemical shifts and coupling patterns. | Can separate isomers chromatographically if they have different boiling points or polarities. Mass spectra of isomers can be very similar.[9] | May distinguish isomers based on differences in their vibrational modes, but spectra can be complex and overlapping. |
| Sensitivity | Relatively low sensitivity, typically requiring milligram quantities of sample. | High sensitivity, capable of detecting trace amounts (picogram to femtogram levels).[10] | Sensitivity varies; generally lower than GC-MS but can be enhanced with techniques like Surface-Enhanced Raman Spectroscopy (SERS).[8] |
| Sample Preparation | Simple dissolution in a deuterated solvent.[11] | Sample must be volatile and thermally stable. Derivatization may be required for non-volatile compounds.[12] | Minimal sample preparation required for liquids and solids.[8] |
| Instrumentation | High initial and maintenance costs. Requires specialized facilities. | More affordable and widely available than NMR. | Relatively inexpensive and common in analytical laboratories. |
| Data Interpretation | Can be complex, requiring expertise in spectral analysis. | Fragmentation patterns can be matched against spectral libraries for identification. | Interpretation requires knowledge of characteristic group frequencies. |
In-Depth Look at Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[13] For this compound, GC would effectively separate it from its isomer and other impurities based on differences in their boiling points. The mass spectrometer would then provide the molecular weight of the compound and a characteristic fragmentation pattern upon electron ionization.[5] While the mass spectra of isomers can be similar, subtle differences in the relative abundances of fragment ions can sometimes be used for identification. The primary advantage of GC-MS is its exceptional sensitivity, making it ideal for detecting trace impurities.[10]
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules.[14] The spectrum provides a "molecular fingerprint" based on the presence of specific functional groups. For our target molecule, we would expect to see strong absorptions in the IR spectrum corresponding to C-F, C-Cl, and C-I bond stretching and bending vibrations.[7] While these spectra can confirm the presence of these functional groups, definitively assigning the structure and distinguishing it from its isomer can be challenging due to the complexity of the fingerprint region. However, vibrational spectroscopy is non-destructive and requires minimal sample preparation, making it a quick and convenient screening tool.
The following diagram illustrates a generalized workflow for the comparative analysis of this compound.
Caption: Workflow for the comparative analysis of halogenated ethanes.
Experimental Protocol: NMR Analysis
The following is a detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound.
Objective: To obtain ¹⁹F and ¹³C{¹H} NMR spectra for structural verification.
Materials:
-
This compound sample (approx. 10-20 mg)
-
Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) of high purity (99.8+ atom % D)[11]
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹⁹F and ¹³C.
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial. b. Add approximately 0.6 mL of the chosen deuterated solvent to the vial. c. Gently swirl the vial to ensure the sample is completely dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup and Calibration: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal as a reference.
-
¹⁹F NMR Acquisition: a. Tune and match the probe for the ¹⁹F frequency. b. Set the spectral width to cover the expected range for fluorinated alkanes (e.g., -50 to -150 ppm). c. Use a 45° pulse angle to ensure quantitative signal intensity if needed, although a 90° pulse will provide the best signal-to-noise for a single scan. d. Set the relaxation delay to at least 5 times the longest T₁ of the fluorine nuclei (typically 2-5 seconds for small molecules). e. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans). f. Reference the spectrum to an appropriate standard, such as CCl₃F (0 ppm).
-
¹³C{¹H} NMR Acquisition: a. Tune and match the probe for the ¹³C frequency. b. Set the spectral width to cover the expected range for halogenated alkanes (e.g., 0 to 150 ppm). c. Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio. d. Set the relaxation delay to 2-5 seconds. e. Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance and sensitivity of the ¹³C nucleus. f. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) (0 ppm).[3]
-
Data Processing: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Perform baseline correction. d. Integrate the signals in the ¹⁹F spectrum. e. Calibrate the chemical shift scales. f. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Conclusion
For the unambiguous structural elucidation of this compound and the crucial differentiation from its isomers, NMR spectroscopy stands out as the most definitive analytical technique. Its ability to provide detailed information about the connectivity and chemical environment of each atom within the molecule is unmatched by other common laboratory techniques. While GC-MS offers superior sensitivity for impurity profiling and vibrational spectroscopy provides a rapid screening method for functional groups, neither can deliver the same level of structural detail as a comprehensive NMR analysis. Therefore, a multi-technique approach is often the most robust strategy, with NMR serving as the cornerstone for definitive structural assignment.
References
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PubChem. 1,2-Dichloro-1,1,2-trifluoroethane. National Center for Biotechnology Information. [Link]
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Horváth, T., et al. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 51(6), 552-557. [Link]
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Gardner, A. M. (2024). The Analysis of Vibrational Spectra: Past, Present and Future. ResearchGate. [Link]
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Agilent Technologies, Inc. (2011). Analysis of halogenated hydrocarbons in air. Application Note. [Link]
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Horváth, T., et al. (2012). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [Link]
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de la Cruz, S. N., et al. (2014). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 52(6), 471-475. [Link]
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Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]
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Hall, B. D., et al. (2015). Comparison of halocarbon measurements in an atmospheric dry whole air sample. Atmospheric Measurement Techniques, 8(11), 4791-4811. [Link]
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Alfa Chemistry. References for NMR Chemical Shifts of Common Solvent Impurities. [Link]
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Reich, H. J. Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
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Hegde, S. (2025). Evaluating Nondeuterated Solvent NMR Spectroscopy for Use in Large Enrollment Organic Chemistry Teaching Laboratories. ResearchGate. [Link]
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Pedersen, B., et al. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. ResearchGate. [Link]
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Aravindhan, R., et al. (2025). Halogenation and Solvent Induced Shielding and Deshielding Effects in H NMR and C NMR of Adamantane Derivatives. ResearchGate. [Link]
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ResearchGate. 13 C NMR spectra (in 1,1,2,2,-tetrachloroethane-d 2 at 110 °C) for the resultant polymers. [Link]
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Emsley, J. W., et al. (1975). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon. [Link]
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Krivanek, O. L., et al. (2014). Vibrational spectroscopy in the electron microscope. Nature, 514(7521), 209-212. [Link]
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Brutti, R., et al. (2014). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. Water SA, 40(3), 483-492. [Link]
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Luan, Y., et al. (2014). A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. LCGC International, 27(10), 548-554. [Link]
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Pinto, C. G., et al. (2025). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. Molecules, 30(14), 3185. [Link]
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Safety Operating Guide
Navigating the Disposal of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane, a halogenated hydrocarbon. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. As researchers and scientists, our expertise extends beyond the bench to encompass the entire lifecycle of the chemicals we use.
Core Principles: Hazard Identification and Safety
Before handling waste, a thorough understanding of the compound's hazards is essential. This compound is a halogenated hydrocarbon that presents multiple risks.
Immediate Health Hazards: Based on data for structurally similar compounds, this chemical should be handled as a hazardous substance. It is classified as a skin, eye, and respiratory irritant.[1][2] Direct contact should be avoided through the mandatory use of appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.
-
Skin Protection: Wear chemically resistant gloves (refer to the manufacturer's specifications for compatibility) and a lab coat. Contaminated clothing must be removed and decontaminated before reuse.[1]
-
Respiratory Protection: All handling, including transfers to waste containers, should occur within a certified chemical fume hood to prevent inhalation of vapors.[3]
Thermal Decomposition Risks: In the event of a fire, this compound can decompose to produce highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[4] This underscores the importance of preventing its accidental release and ensuring it is stored away from heat sources and potential ignition.
The Critical Step: Waste Segregation and Collection
Proper segregation is the most impactful step a researcher can take to ensure safe, efficient, and cost-effective disposal. Mixing different waste streams can create dangerous chemical reactions and significantly increases disposal costs.
Why Segregation Matters: this compound is classified as a halogenated organic waste .[5][6] These compounds require specific disposal methods, typically high-temperature incineration with specialized scrubbers, which are more expensive than methods for non-halogenated solvents.[3][4] Mixing a small amount of this halogenated waste into a large drum of non-halogenated solvent (like acetone or ethanol) renders the entire container a halogenated waste stream, dramatically increasing the volume and cost of disposal.[5]
Protocol for Waste Collection:
-
Select the Correct Container: Use only chemically compatible containers, such as those made of high-density polyethylene (HDPE).[6] The container must be in good condition, with a secure, tightly-sealing lid.
-
Label Immediately: Affix a "Hazardous Waste" tag to the container before adding any waste.[3] Clearly list all constituents, including "this compound," and their estimated percentages. Accurate labeling is a legal requirement and is vital for the safety of waste handlers.
-
Maintain Separation: This waste stream must be kept separate from:
-
Work in a Fume Hood: All transfers of waste into the collection container must be performed in an operating chemical fume hood.[3]
-
Keep Containers Closed: The waste container must be kept tightly closed when not in use to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[3][6]
On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by environmental health and safety (EHS) personnel.[3]
-
Location: The SAA should be located at or near the point of generation. Store the waste container in a well-ventilated area, such as a safety cabinet approved for flammable or hazardous materials.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[3]
-
Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[6]
-
Requesting Disposal: Once the container is full, or if the waste is no longer being generated, arrange for a pickup through your institution's EHS department.
Final Disposal: Methodologies and Rationale
The final disposal of this compound must be conducted by a licensed hazardous waste disposal facility. The most common and effective method is high-temperature incineration.
Primary Disposal Method: Incineration The recommended disposal method is to "remove to an authorized incinerator equipped with an afterburner and a flue gas scrubber."[4]
-
Why Incineration? This process thermally decomposes the molecule into its constituent elements.
-
The Role of Afterburners and Scrubbers: The high temperatures in the incinerator and afterburner ensure complete destruction of the organic compound. The resulting gases (HCl, HF, HI) are then passed through a flue gas scrubber, which neutralizes these acidic components before they are released into the atmosphere, thus preventing air pollution.
Alternative Technologies: Molten Salt Oxidation (MSO) Research has shown that Molten Salt Oxidation (MSO) is a promising alternative for the disposal of hazardous halogenated hydrocarbons.[7] In this process, the waste is introduced into a bath of molten alkali carbonate salt at high temperatures (around 1273 K). The organic material is oxidized to carbon dioxide, while the halogens are converted into stable alkali halide salts, which are captured within the molten salt bed.[7] This technology offers high destruction efficiency and effective capture of halogenated byproducts.[7]
Summary of Chemical and Safety Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 661-66-5 | [1] |
| Molecular Formula | C₂Cl₂F₃I | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [1] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [1][3] |
| Incompatibilities | Strong oxidizing agents, acids, bases | [4][5] |
| Primary Disposal Route | High-temperature incineration with flue gas scrubbing | [4] |
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound from the laboratory bench to final disposition.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.
-
Contain: For small spills, use an inert, dry chemical absorbent. For larger spills, dike the area to prevent spreading.[4]
-
Collect: Sweep or shovel the absorbent material into a suitable, labeled container for hazardous waste disposal.[4] All materials used for cleanup must be treated as hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, upholding the highest standards of scientific integrity and responsibility.
References
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
-
Straka, P., & Auxtova, L. (2018). The decomposition of halogenated hydrocarbons by MSO. ResearchGate. [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13132, 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. [Link]
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Temple University. Halogenated Solvents in Laboratories. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
